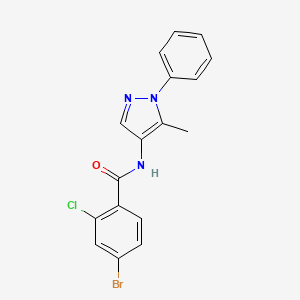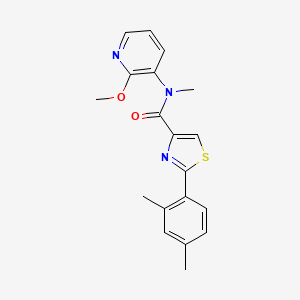![molecular formula C16H25NO2 B7663459 (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol, also known as Dexmedetomidine, is a potent and highly selective alpha-2 adrenoceptor agonist. It is widely used in clinical practice as a sedative, anxiolytic, and analgesic agent. Dexmedetomidine has a unique pharmacological profile, which makes it an attractive option for use in various clinical settings.
作用機序
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline acts on the alpha-2 adrenoceptors located in the central nervous system, resulting in a reduction in sympathetic nervous system activity. This leads to sedation, anxiolysis, and analgesia. (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline also has a unique property of providing a state of consciousness that is similar to natural sleep, allowing patients to be easily aroused and cooperative during procedures.
Biochemical and Physiological Effects:
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline has been shown to have several biochemical and physiological effects. It reduces the release of norepinephrine, resulting in a decrease in heart rate and blood pressure. It also reduces the release of inflammatory cytokines, providing anti-inflammatory effects. (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline has been shown to have minimal respiratory depression, making it a safe option for use in critically ill patients.
実験室実験の利点と制限
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline has several advantages for use in laboratory experiments. It has a rapid onset of action and a short half-life, allowing for precise control of the level of sedation. It also has minimal effects on respiratory function, making it a safe option for use in animal models. However, (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline can be expensive, and its effects can be variable depending on the species and strain of animal used.
将来の方向性
There are several future directions for research involving (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline. It may be useful in the treatment of delirium and agitation in critically ill patients. It may also have applications in the treatment of chronic pain and opioid addiction. Further research is needed to fully understand the mechanism of action of (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline and its potential uses in various clinical settings.
合成法
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline is synthesized by the condensation of 4-(2-aminoethyl)benzene-1,2-diol with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline.
科学的研究の応用
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline has been extensively studied for its clinical applications. It has been shown to be effective in reducing the need for opioids and other sedative agents in critically ill patients. It is also used as an adjunct to regional anesthesia, reducing the amount of local anesthetic required and providing improved postoperative pain control. In addition, (2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-oline has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury and stroke.
特性
IUPAC Name |
(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-8-15(9-13(2)19-12)17-16(11-18)10-14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t12?,13?,15?,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTPDMPNMNQW-NQMHXGEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CC(O1)C)N[C@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)

![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)



![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)

![2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
